Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate is a compound that features a naphthyridine core with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthyridine core can be constructed through various cyclization reactions involving appropriate precursors . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis . The use of robust catalysts and reagents that can withstand industrial conditions is also crucial.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with biological targets . The naphthyridine core may interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Ethyl 8-((tert-butoxycarbonyl)amino)-1,7-naphthyridine-3-carboxylate is unique due to its naphthyridine core, which is less common compared to other Boc-protected amino acid derivatives. This structural feature may confer unique biological activities and synthetic utility .
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C16H19N3O4/c1-5-22-14(20)11-8-10-6-7-17-13(12(10)18-9-11)19-15(21)23-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19,21) |
InChI Key |
XMXMGIXYZXBRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN=C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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